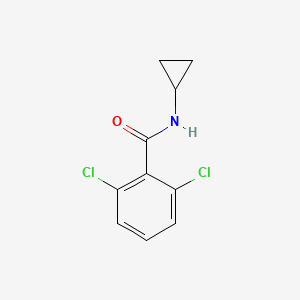

2,6-dichloro-N-cyclopropylbenzamide

Description

Contextual Significance of Substituted Benzamide (B126) Scaffolds in Modern Chemistry

Substituted benzamide derivatives represent a highly important class of compounds in medicinal chemistry and materials science. ontosight.ai The benzamide scaffold, consisting of a benzene (B151609) ring linked to an amide group, is a versatile core that can be readily modified with various substituents. ontosight.ai These modifications can significantly influence the molecule's physicochemical properties, such as solubility, metabolic stability, and permeability, as well as its biological activity. ontosight.ai

The effects of different substitutions on the benzamide core can lead to a wide array of biological activities. researchgate.net Researchers have explored these derivatives for their potential in treating a range of conditions, including cancer, neurological disorders, and infectious diseases. ontosight.airesearchgate.net For instance, some benzamide derivatives have demonstrated potential as enzyme inhibitors or receptor modulators. ontosight.airesearchgate.net The adaptability of the benzamide scaffold makes it a privileged structure in drug discovery and a subject of ongoing research to develop new therapeutic agents. nih.gov

Overview of Cyclopropyl (B3062369) Moiety Integration in Small Molecule Design

The cyclopropyl group is a three-membered ring that has become an increasingly important structural motif in modern medicinal chemistry. iris-biotech.denih.gov Its integration into small molecules can significantly enhance their pharmacological properties. iris-biotech.denih.govresearchgate.net The unique steric and electronic characteristics of the cyclopropyl ring contribute to its utility in drug design. researchgate.net Important features include the coplanarity of its three carbon atoms, relatively short and strong carbon-carbon bonds, and enhanced π-character. nih.gov

Incorporating a cyclopropyl moiety can address several challenges encountered during drug discovery. nih.gov It can increase a compound's potency, improve metabolic stability, enhance brain permeability, and reduce off-target effects. nih.govresearchgate.net The rigid nature of the cyclopropyl ring can also provide conformational constraint, which can lead to more favorable binding to target receptors. iris-biotech.denih.gov This has been demonstrated in various approved drugs where the cyclopropyl group was key to improving stability and pharmacological performance. iris-biotech.debohrium.com

Positioning of 2,6-Dichloro-N-cyclopropylbenzamide within Benzamide Chemistry

This compound is a specific derivative within the broader class of benzamides. ontosight.ai Its structure is characterized by a cyclopropyl group attached to the nitrogen of the amide function and two chlorine atoms at the 2 and 6 positions of the benzene ring. ontosight.ai The presence of these specific substituents—the cyclopropyl group and the dichloro pattern on the phenyl ring—influences its chemical properties, such as lipophilicity, and its potential biological activity. ontosight.ai

The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzoyl chloride with cyclopropylamine (B47189). ontosight.aiipinnovative.com This type of reaction is a common method for forming amide bonds. The resulting compound is of interest in research due to the combined structural features of the dichlorinated benzene ring and the N-cyclopropyl group, which are known to confer specific biological activities.

Scope and Objectives of Research on this compound

Research on this compound and related compounds is primarily focused on exploring their biological activities for potential applications in agriculture and medicine. A significant area of investigation is its insecticidal properties. Some benzamides act as chitin (B13524) synthesis inhibitors, which disrupt the formation of the exoskeleton in insects, leading to their demise. nih.govekb.egmdpi.com

The primary objective of studying this compound is to understand its mode of action and to potentially develop it into a selective and effective insecticide. nih.gov Research also aims to explore its structure-activity relationships, which can guide the synthesis of new derivatives with improved efficacy or a more desirable environmental profile. nih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉Cl₂NO |

| Molecular Weight | 230.1 g/mol |

| CAS Number | 63887-15-0 |

| SMILES | C1CC1NC(=O)C2=C(C=CC=C2Cl)Cl |

| InChI | InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |

| InChIKey | QGIKFJSEYLYLPK-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu and Sigma-Aldrich sigmaaldrich.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIKFJSEYLYLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213494 | |

| Record name | Benzamide, N-cyclopropyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-15-0 | |

| Record name | Benzamide, N-cyclopropyl-2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-cyclopropyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro N Cyclopropylbenzamide

Derivatization and Analog Synthesis of 2,6-Dichloro-N-cyclopropylbenzamide

Modification of the benzene (B151609) ring of this compound through the introduction of additional substituents can be used to synthesize a library of analogs for structure-activity relationship (SAR) studies. The nature and position of these new substituents are governed by the directing effects of the groups already present on the ring: the two chlorine atoms and the N-cyclopropylcarboxamide group.

Both chlorine atoms and the amide group are deactivating towards electrophilic aromatic substitution, meaning that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will be slower than for benzene and may require harsh reaction conditions. libretexts.orglibretexts.org

The directing effects of the substituents are as follows:

Chlorine atoms: These are ortho-, para-directing deactivators. libretexts.org Due to their lone pairs of electrons, they can stabilize the arenium ion intermediate when attack occurs at the ortho or para positions. In this molecule, the positions ortho and para to the C2-chloro are C3 and C4/C6 respectively. The positions ortho and para to the C6-chloro are C5 and C4/C2 respectively.

N-cyclopropylcarboxamide group: This group is a meta-directing deactivator. libretexts.org The carbonyl group is strongly electron-withdrawing through resonance, which deactivates the entire ring, but particularly the ortho and para positions, leaving the meta positions (C3 and C5) as the most favorable sites for electrophilic attack.

The combination of these effects determines the regiochemical outcome. The strong meta-directing effect of the amide group will guide incoming electrophiles to the C3 and C5 positions. The ortho-, para-directing effect of the chlorine atoms also directs towards these same positions (C3 is ortho to the C2-Cl, and C5 is ortho to the C6-Cl). Therefore, electrophilic substitution on this compound is expected to occur primarily at the C3 and C5 positions.

| Substituent on Ring | Electronic Effect | Directing Effect |

| -Cl (Chlorine) | Inductively withdrawing, resonance donating (overall deactivating) | Ortho, Para |

| -C(O)NH-cyclopropyl (Amide) | Inductively and resonance withdrawing (strongly deactivating) | Meta |

Variations of the Cyclopropyl (B3062369) N-Substituent: Impact on Molecular Architecture

The orientation of the cyclopropyl group relative to the amide plane is a critical determinant of the molecule's conformation. In related structures, such as 2,6-dichloro-N-phenylbenzamide, the dihedral angle between the two aromatic rings can vary significantly, indicating considerable conformational flexibility. nih.govresearchgate.net For N-cyclopropylbenzamide, the compact and rigid nature of the cyclopropyl ring imposes specific steric constraints that dictate the preferred rotational isomers (rotamers) around the N-C(carbonyl) bond. The planarity of the amide bond itself is generally maintained due to resonance.

Modifications, such as the introduction of substituents on the cyclopropyl ring or altering the ring size (e.g., to cyclobutyl or cyclopentyl), would directly affect the steric hindrance around the amide nitrogen. This, in turn, influences the dihedral angle between the dichlorophenyl ring and the amide plane, potentially altering crystal packing and intermolecular hydrogen bonding patterns, such as the N—H⋯O interactions commonly observed in benzamide (B126) crystals. nih.gov

Table 1: Potential Impact of N-Substituent Variation on Molecular Properties

| N-Substituent Variation | Predicted Impact on Molecular Architecture |

| Substitution on the cyclopropyl ring | Alters steric bulk, potentially forcing changes in the amide bond conformation and intermolecular contacts. |

| Expansion of the cycloalkyl ring (e.g., cyclobutyl) | Increases conformational flexibility of the N-substituent, allowing for a wider range of accessible molecular shapes. |

| Introduction of heteroatoms into the ring | Introduces new hydrogen bonding capabilities and alters the electronic profile of the substituent. |

Synthesis of Heterocyclic Bioisosteres of the Benzamide Moiety

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry. nih.gov The amide bond, while crucial for the structure of many molecules, can be susceptible to enzymatic degradation. Replacing the amide moiety in this compound with a stable heterocyclic ring can yield bioisosteres with potentially improved properties for research applications.

Common heterocyclic bioisosteres for the amide group include 1,2,4-triazoles, 1,3,4-oxadiazoles, and tetrazoles. nih.gov The synthesis of these analogues typically involves multi-step sequences starting from 2,6-dichlorobenzoic acid or its derivatives.

1,3,4-Oxadiazoles: A general route to a 1,3,4-oxadiazole (B1194373) bioisostere could involve the conversion of 2,6-dichlorobenzoic acid to the corresponding hydrazide. Subsequent reaction with an appropriate cyclizing agent, such as the Burgess reagent, would furnish the desired 1,3,4-oxadiazole ring. nih.gov

1,2,4-Triazoles: The synthesis of a 1,2,4-triazole analogue could proceed by first converting the amide to a thioamide, followed by reaction with a hydrazine (B178648) derivative to form the triazole ring. This replacement alters the hydrogen bonding pattern, as the triazole can act as both a hydrogen bond donor and acceptor. nih.gov

These bioisosteric replacements lead to significant changes in the molecule's electronic distribution, size, and shape, which can be explored in various research contexts. nih.gov

Exploration of Conjugation and Prodrug Strategies for Research Applications

Conjugation and prodrug strategies are employed to modify the properties of a parent molecule, often to improve its delivery to a specific target or to control its release. nih.govnih.gov For a research compound like this compound, these approaches can be used to create tools for studying biological systems.

Conjugation Strategies: The molecule can be conjugated to other chemical entities, such as fluorescent dyes or affinity labels, to facilitate its use in research assays. Conjugation could be achieved by first functionalizing the dichlorophenyl ring or the cyclopropyl group, for instance, through a nucleophilic aromatic substitution reaction if a suitable leaving group is present, or by C-H activation methods. The newly introduced functional group (e.g., an amine or carboxylic acid) would then serve as a handle for attaching the desired molecular tag.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active compound. nih.gov For research purposes, a prodrug of this compound could be designed to be activated by a specific enzyme or chemical condition. For example, a cleavable linker could be attached to the amide nitrogen. Peptide-drug conjugates (PDCs) represent a sophisticated prodrug strategy where the compound is linked to a peptide that can target specific cells or tissues. nih.gov The release of the active compound would then depend on the cleavage of the linker, which could be designed to be sensitive to specific enzymes like caspases. nih.gov

Reaction Mechanisms of Key Chemical Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is fundamental to optimizing reaction conditions and predicting potential side products.

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond between 2,6-dichlorobenzoyl chloride and cyclopropylamine (B47189) is a classic example of nucleophilic acyl substitution. The reaction is typically facilitated by a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the HCl byproduct. nih.govresearchgate.net

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final neutral amide product, this compound.

More advanced methods for amide bond formation utilize catalysts to proceed under milder conditions. For instance, tropylium ion organocatalysis has been shown to facilitate the coupling of carboxylic acids and amines by acting as an electrophilic catalyst that activates both reactants. rsc.org Enzymatic strategies, often involving ATP-dependent mechanisms, can also form amide bonds by first activating the carboxylic acid as a high-energy acylphosphate or acyl-adenylate intermediate. nih.gov

Halogenation and Dehalogenation Studies in Dichlorobenzamide Systems

The two chlorine atoms on the benzamide ring are defining features of the molecule. Their addition (halogenation) or removal (dehalogenation) represents important chemical transformations.

Halogenation: Further halogenation of the dichlorobenzamide ring would be an electrophilic aromatic substitution reaction. The existing substituents—two electron-withdrawing chlorine atoms and the deactivating meta-directing amide group—would make this reaction challenging, requiring harsh conditions.

Dehalogenation: The removal of chlorine atoms from the aromatic ring is a reductive process. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with reducing metals. In environmental and biological contexts, microbial dehalogenating enzymes can catalyze the removal of halogens from organohalogen compounds. nih.govresearchgate.net These enzymatic reactions can proceed through different mechanisms, including hydrolytic or reductive pathways, where the halogen is replaced by a hydroxyl group or a hydrogen atom, respectively. taylorandfrancis.com The carbon dioxide radical anion () has also been identified as a potent nucleophilic reductant for dehalogenation. engineering.org.cn

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The reactivity of the dichlorophenyl ring in this compound towards substitution reactions is governed by the electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring in this compound is strongly deactivated towards electrophilic attack. Both the chlorine atoms (inductive withdrawing, weak resonance donating) and the N-cyclopropylcarboxamide group (strong inductive and resonance withdrawing) pull electron density from the ring. masterorganicchemistry.com This deactivation makes EAS reactions, such as nitration or Friedel-Crafts acylation, difficult to achieve. If a reaction were forced, the directing effects of the substituents would need to be considered. The amide group is a meta-director, while the chlorine atoms are ortho, para-directors. The combined effect would likely direct an incoming electrophile to the C4 position (para to one chlorine and meta to the amide and the other chlorine).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the chloro and amide substituents activates the ring towards nucleophilic aromatic substitution. youtube.comlibretexts.orgopenstax.org For an SNAr reaction to occur, a good leaving group (in this case, one of the chlorine atoms) must be present, and the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org In this compound, each chlorine atom is ortho to the strongly deactivating amide group. This arrangement strongly favors SNAr, allowing one of the chlorine atoms to be displaced by a strong nucleophile (e.g., an alkoxide or an amine). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

Table 2: Predicted Reactivity for Aromatic Substitution

| Reaction Type | Reactivity of the Dichlorophenyl Ring | Rationale |

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | The ring is electron-poor due to the strong electron-withdrawing effects of two Cl atoms and the amide group. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | The electron-withdrawing amide group is positioned ortho to the Cl leaving groups, stabilizing the negative charge of the Meisenheimer intermediate. |

Molecular Structure, Conformation, and Intermolecular Interactions of 2,6 Dichloro N Cyclopropylbenzamide

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with 2,6-dichloro-N-cyclopropylbenzamide, detailed information about its atomic connectivity, functional groups, and stereochemistry can be obtained.

High-resolution NMR spectroscopy is essential for defining the precise connectivity and chemical environment of each atom within the molecule. In the case of this compound, ¹H NMR would identify the distinct protons on the cyclopropyl (B3062369) ring and the aromatic ring. The chemical shifts and coupling constants of the cyclopropyl protons would confirm their rigid, three-membered ring structure, while the aromatic protons would show shifts indicative of a dichlorinated phenyl group. Furthermore, ¹³C NMR spectroscopy would provide data on the carbon skeleton, confirming the number of unique carbon environments and aiding in the complete structural assignment. While specific experimental data for this compound is not widely published, analysis of related structures like 2,6-dichloroaniline (B118687) provides reference points for the expected chemical shifts of the aromatic portion. chemicalbook.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, and the C-N stretch of the amide group. The positions of these bands provide information on the strength of the bonds and can indicate the presence of intermolecular interactions, such as hydrogen bonding. Aromatic C-H and C-C stretching vibrations, as well as the C-Cl stretching modes, would also be prominent. Comparing experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) can yield a deeper understanding of the molecule's conformational preferences. nih.govnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉Cl₂NO), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement. sigmaaldrich.com The predicted monoisotopic mass is 229.00612 Da. uni.lu

Analysis of the fragmentation pattern under electron ionization provides further structural information. Common fragmentation pathways for amides include α-cleavage at the carbonyl group. The mass-to-charge ratios (m/z) of the resulting fragment ions can be used to piece together the molecular structure. Predicted data for various adducts of the molecule have been calculated and are presented in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 230.01340 |

| [M+Na]⁺ | 251.99534 |

| [M-H]⁻ | 227.99884 |

| [M+NH₄]⁺ | 247.03994 |

| [M+K]⁺ | 267.96928 |

| [M]⁺ | 229.00557 |

Solid-State Structure Analysis

The arrangement of molecules in the crystalline state is crucial for understanding a compound's physical properties. X-ray diffraction techniques are the definitive methods for determining solid-state structures.

Single-crystal X-ray diffraction provides the most precise information about a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. Although specific crystal structure data for this compound is not available in the surveyed literature, studies on closely related compounds like 2,6-dichloro-N-phenylbenzamide nih.govresearchgate.net and 2,6-dichloro-N-(4-chlorophenyl)benzamide nih.govresearchgate.net offer valuable insights.

In these related structures, the dihedral angle between the dichlorinated benzene (B151609) ring and the amide plane is a key conformational feature. The crystal packing is typically dominated by intermolecular hydrogen bonds, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor, often forming chains or networks of molecules. nih.govnih.govresearchgate.net It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding patterns in its crystal structure, influencing its melting point and solubility.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal packing arrangement. Different polymorphs of a compound can have distinct physical properties. Research into the polymorphism of related benzofuroxan (B160326) compounds has shown that changing the crystallization solvent can lead to the formation of different polymorphic structures. mdpi.com To date, there is no specific research published on the polymorphic or cocrystallization behavior of this compound. Such studies would be a valuable area for future research to fully characterize the solid-state properties of this compound.

Analysis of Intermolecular Interactions in the Crystalline State

While a specific crystal structure for this compound is not publicly available, insights into its intermolecular interactions in the solid state can be inferred from the analysis of closely related compounds, such as 2,6-dichlorobenzamide (B151250) and other N-substituted benzamides.

Hydrogen Bonding: The primary intermolecular interaction expected in the crystalline lattice of this compound is hydrogen bonding. The amide group (-CONH-) provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong N-H···O hydrogen bonds, which are a common feature in the crystal structures of primary and secondary amides. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the stability and melting point of the crystal.

A computational study on 2,6-dichlorobenzamide provides theoretical insights into its molecular properties, which can be partially extrapolated to its N-cyclopropyl derivative. conicet.gov.ar

Conformational Dynamics and Flexibility

The flexibility of the this compound molecule is primarily associated with rotation around the single bonds of the benzamide (B126) linker and the orientation of the cyclopropyl ring.

Conformational Analysis of the Benzamide Linker and Cyclopropyl Ring

Studies on related 2,6-disubstituted benzamides, such as 2,6-difluorobenzamide, have shown that the presence of bulky ortho substituents on the benzene ring can induce a non-planar conformation. nih.gov This is due to steric hindrance, which forces the amide group out of the plane of the aromatic ring. nih.gov For this compound, a similar non-planar arrangement is expected, with a significant torsion angle between the plane of the benzoyl group and the amide plane.

The cyclopropyl group, being a rigid three-membered ring, has limited internal flexibility. However, its orientation relative to the rest of the molecule is a key conformational feature.

Dynamic NMR and Temperature-Dependent Studies on Conformational Exchange

One key dynamic process is the restricted rotation around the amide C(O)-N bond, which can lead to the presence of both cis and trans isomers in solution. The energy barrier for this rotation can be determined by coalescence experiments in variable temperature NMR.

Furthermore, the rotation around the N-cyclopropyl bond can also be restricted, leading to different stable conformations. The interconversion between these conformers can also be studied using dynamic NMR techniques, providing information on the energy barriers and the relative populations of the different conformational states.

Computational Chemistry and Theoretical Studies of 2,6 Dichloro N Cyclopropylbenzamide

Molecular Modeling and Dynamics Simulations

Prediction of Binding Modes and Affinities in Potential Biological Targets (if applicable to non-human systems)

While specific molecular docking studies for 2,6-dichloro-N-cyclopropylbenzamide are not extensively detailed in publicly available literature, the principles of computational modeling allow for the prediction of its interactions with biological macromolecules. Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. The primary goal is to forecast the binding mode and estimate the binding affinity, which is often expressed as a scoring function or in terms of binding energy (kcal/mol).

For a compound like this compound, this process would involve:

Target Identification: Identifying a potential protein target in a non-human system, such as a crucial enzyme in a fungal pathogen.

In Silico Modeling: Using specialized software, the three-dimensional structure of the compound would be virtually "docked" into the active site of the target protein. The software calculates numerous possible conformations and orientations.

Scoring and Analysis: Each docked pose is assigned a score based on a force field that approximates the binding free energy. This analysis reveals the most likely binding conformation. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and specific amino acid residues of the protein, are identified. The dichlorinated benzene (B151609) ring, the amide linkage, and the cyclopropyl (B3062369) group would all be assessed for their potential contributions to binding.

Although direct research is sparse, studies on structurally related compounds can provide insights. For instance, computational docking of other cyclopropyl-containing or dichlorinated aromatic molecules against non-human targets like fungal or bacterial enzymes demonstrates how these functional groups can anchor a molecule within a protein's binding pocket.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of a molecule based on its chemical structure. These models establish a mathematical correlation between numerically calculated properties of a molecule (molecular descriptors) and an experimentally determined property. For this compound, QSPR could be a valuable tool for predicting various characteristics, thereby accelerating research and development, for instance, in creating analytical methods.

Prediction of Chromatographic Retention Properties for Analytical Method Development

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this compound can be significantly aided by QSPR. Specifically, QSPR models can predict the retention time (RT) of a compound, which is a critical parameter in chromatography.

The general methodology involves:

Data Set Creation: A set of diverse molecules with known retention times under specific HPLC conditions (e.g., column type, mobile phase composition, gradient) is selected.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that links a selection of the most relevant descriptors to the experimental retention times. bioinformation.net

Prediction: Once a robust model is validated, it can be used to predict the retention time of a new compound, like this compound, simply by calculating its molecular descriptors and applying the model. nih.gov

For reverse-phase HPLC, key descriptors often include those related to hydrophobicity (e.g., logP), molecular size (e.g., molecular weight or volume), and polarity (e.g., polar surface area). nih.gov While a specific QSPR model for this compound is not published, its calculated descriptors could be used as input for a generalized model to estimate its retention behavior, thus guiding the initial setup of analytical experiments.

Theoretical Estimation of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are fundamental to both QSPR and Quantitative Structure-Activity Relationship (QSAR) studies. Calculating these descriptors for this compound provides a quantitative profile that can be used to hypothesize its behavior and interactions. These descriptors fall into several categories:

Hydrophobicity Descriptors: These quantify the water-fearing nature of a molecule, which is crucial for its ability to cross biological membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. These are critical for understanding how a molecule will interact with electron-rich or electron-poor sites in a biological target.

Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, and polar surface area (PSA).

For this compound, some descriptors have been predicted using computational tools. uni.lu A more extensive analysis would involve quantum chemical calculations to determine a wider range of properties.

The table below summarizes some key types of molecular descriptors and their general relevance, which would be applicable in a theoretical study of this compound.

| Descriptor Category | Example Descriptor | Predicted Value for C10H9Cl2NO | Relevance to Biological Activity |

| Hydrophobicity | XlogP | 2.5 uni.lu | Influences membrane permeability and transport to target sites. |

| Electronic | Dipole Moment | Not available | Measures molecular polarity, affecting solubility and binding to polar targets. |

| HOMO/LUMO Energy Gap | Not available | Relates to the chemical reactivity and stability of the molecule. | |

| Steric/Topological | Molecular Weight | 230.09 g/mol | Affects diffusion rates and the ability to fit into a binding site. |

| Polar Surface Area (PSA) | Not available | Correlates with transport properties and membrane penetration. | |

| Ionization-related | Predicted CCS (Ų) for [M+H]+ | 139.9 uni.lu | Relates to the molecule's shape and size in the gas phase, relevant for mass spectrometry analysis. |

Note: Predicted values are sourced from computational models and may differ from experimental values.

By correlating these types of descriptors with the observed biological activity of a series of related compounds, a QSAR model can be built to predict the activity of new, unsynthesized molecules and to understand the structural requirements for a desired biological effect.

Investigation of Biological Interactions and Mechanistic Insights Excluding Human Clinical Data

Enzyme Inhibition and Receptor Binding Studies (In Vitro, Non-Human Systems)

There is no publicly available information regarding the screening of 2,6-dichloro-N-cyclopropylbenzamide for the inhibition of enzymes from non-human pathogens or pest organisms, the characterization of its inhibition kinetics, or the identification of its molecular targets through biochemical assays.

Screening for Inhibition of Enzymes from Non-Human Pathogens or Pest Organisms

No research findings were identified that detail the screening of this compound against any specific enzymes from non-human pathogens or pests.

Characterization of Inhibition Kinetics and Mechanism (e.g., Competitive, Non-Competitive)

No data is available in the public domain concerning the inhibition kinetics or the mechanism by which this compound might inhibit any enzymatic activity.

Identification of Molecular Targets through Biochemical Assays (e.g., Protein Binding, Cellular Assays on Non-Human Cells)

There are no published studies that identify the specific molecular targets of this compound in any non-human biological system.

Antimicrobial Activity Against Non-Human Pathogens (In Vitro)

No specific data on the antimicrobial activity of this compound against non-human pathogens has been found in the public scientific literature.

Evaluation of Fungicidal Activity Against Plant Pathogens (e.g., Oomycetes, Fungi)

There are no available studies that evaluate the fungicidal activity of this compound against any plant pathogens.

Assessment of Herbicidal or Insecticidal Activity in Model Organisms

No research assessing the herbicidal or insecticidal properties of this compound in model organisms has been identified.

Mechanistic Basis of Action at the Cellular or Molecular Level (e.g., Cellular Uptake, Subcellular Localization)

Detailed studies elucidating the specific cellular uptake and subcellular localization of this compound are not present in the current body of scientific research. However, insights can be gleaned from its close structural analog, 2,6-dichlorobenzamide (B151250) (BAM), a known metabolite of the herbicide dichlobenil (B1670455). nih.govasm.orgnih.gov

Research on 2,6-dichlorobenzamide in plant systems indicates that it is readily absorbed by the roots and translocated through the xylem with the transpiration stream. nih.gov Autoradiographic studies have shown that it tends to accumulate in the foliar tissues, particularly at the leaf margins, after prolonged uptake. nih.gov This suggests that if this compound were to interact with plant cells, it might follow a similar path of absorption and distribution.

The general principles of cellular uptake for small organic molecules involve passage across the cell membrane, which can occur through passive diffusion or be facilitated by transport proteins. nih.govaginganddisease.org The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP of 2.5), suggest it may have the ability to cross cellular membranes. uni.lu Once inside the cell, its subcellular destination would be dictated by its affinity for various organelles and macromolecules. For instance, studies on other compounds have shown localization in the mitochondria, endoplasmic reticulum, lysosomes, or peroxisomes, depending on the molecule's specific characteristics. nih.gov Without direct experimental evidence, the subcellular fate of this compound remains a matter of speculation.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The direct structure-activity relationship (SAR) for this compound has not been systematically investigated. SAR studies are crucial for understanding how specific chemical features of a molecule contribute to its biological effects and for designing new, more potent, and selective compounds. nih.govresearchgate.net In the absence of direct data, we can analyze the potential contributions of its key structural components: the dichlorinated benzene (B151609) ring and the N-cyclopropyl group, by examining SAR studies of analogous compounds.

Correlations Between Structural Modifications and Modulatory Effects on Target Systems

SAR studies on various classes of biologically active compounds, such as insecticides and fungicides, often explore the impact of different substituents on a core chemical scaffold. For instance, in a series of novel diamide (B1670390) insecticides, the nature and position of halogen and alkoxy groups on the aromatic ring were found to significantly influence insecticidal activity. sioc-journal.cn Similarly, research on anthranilic diamide insecticides showed that modifications to the phenyl ring and other parts of the molecule led to variations in activity against different insect species. mdpi.com These examples highlight the principle that even minor changes to the substitution pattern on the benzene ring of a compound like this compound could dramatically alter its biological target and efficacy.

Computational SAR and Pharmacophore Modeling for Design of Novel Biologically Active Compounds

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for predicting the biological activity of new compounds and for understanding the key molecular features required for interaction with a biological target. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity.

For example, pharmacophore models have been developed for various classes of insecticides and fungicides. researchgate.net These models can identify the crucial hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that govern the binding of a ligand to its target protein. While no specific pharmacophore model for this compound exists, such a model could be hypothetically constructed if a biological target were identified. This model would map the spatial arrangement of the dichloro-substituted phenyl ring, the amide linkage, and the cyclopropyl (B3062369) group to predict how these features interact with a target protein's active site.

Role of the Cyclopropyl Group and Dichloro Substitution in Potency and Selectivity

The Cyclopropyl Group: The inclusion of a cyclopropyl group is a common strategy in medicinal chemistry and agrochemical design to enhance a molecule's properties. researchgate.netnih.gov The cyclopropyl ring is a rigid, strained structure that can influence a molecule's conformation, metabolic stability, and binding affinity to its target. nih.gov In many cases, the introduction of a cyclopropyl moiety leads to increased potency. nih.gov For example, in a study of pyrimidine-4-carboxamides, the conformational restriction provided by a cyclopropyl group was a key factor in improving inhibitory potency. Furthermore, the cyclopropyl group can affect the metabolic fate of a compound, often by blocking sites of oxidation and thus increasing its biological half-life. nih.gov

The Dichloro Substitution: The presence and positioning of chlorine atoms on the benzene ring are critical determinants of a compound's biological activity. The 2,6-dichloro substitution pattern, as seen in the herbicide dichlobenil and its metabolite BAM, is known to be important for its herbicidal effects. nih.govwikipedia.org In other classes of compounds, such as certain insecticides, the presence of chlorine atoms on the phenyl ring can be essential for high potency. mdpi.com The electron-withdrawing nature and steric bulk of the chlorine atoms can influence the molecule's electronic properties, its ability to fit into a binding pocket, and its interactions with the target protein. The specific 2,6-disubstitution pattern can also restrict the rotation of the phenyl ring, which may be crucial for adopting the correct conformation for biological activity.

Analytical Method Development for Research Applications of 2,6 Dichloro N Cyclopropylbenzamide

Chromatographic Methodologies for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 2,6-dichloro-N-cyclopropylbenzamide from complex mixtures, whether for purity assessment of a synthesized batch or for content analysis in a formulation. The choice of chromatographic technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Development for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the first choice for such a molecule.

Developing a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical starting point would be a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure good peak symmetry for the amide. sielc.com

For purity analysis, a gradient elution is often preferred to separate the main compound from any impurities that might have significantly different polarities. Content analysis, on the other hand, might be achievable with a simpler isocratic elution if the sample matrix is not complex. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for a dichlorinated benzamide (B126) structure would be in the short UV range.

A proposed set of starting parameters for HPLC method development is presented in Table 1.

Table 1: Proposed Starting Parameters for HPLC Method Development

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | General purpose reversed-phase column suitable for a wide range of organic molecules. tandfonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress the ionization of any residual silanols on the column packing, improving peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier in reversed-phase chromatography. |

| Gradient | 30-90% B over 20 minutes | A broad gradient to elute compounds with a range of polarities, suitable for initial purity screening. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm and 280 nm | The dichlorinated aromatic ring is expected to have strong absorbance in the low UV, while 280 nm can provide additional selectivity. nih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis due to its amide group and molecular weight, GC can be a powerful tool for the analysis of more volatile precursors, degradation products, or specifically prepared volatile derivatives. For instance, the analysis of related compounds like 2,6-dichloroaniline (B118687), a potential starting material or impurity, is well-suited for GC. researchgate.net

For the parent compound, derivatization is often necessary to increase its volatility and thermal stability. jfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the active hydrogen on the amide to a trimethylsilyl (B98337) group, thereby reducing its polarity and increasing its volatility.

The development of a GC method would involve selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-polysiloxane. The temperature program would need to be optimized to ensure the separation of the derivatized analyte from other sample components and derivatizing agent artifacts. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netnih.gov

Advanced Chromatographic Techniques (e.g., UHPLC, Chiral Chromatography) for Isomer Separation

For higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) is an excellent alternative to conventional HPLC. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. chromatographyonline.com The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient times to take full advantage of the increased speed.

Chiral chromatography is a specialized technique that would be essential if the synthesis of this compound could result in stereoisomers, or if it were to be used in a biological system where stereoselectivity is important. The cyclopropyl (B3062369) group itself does not introduce a chiral center unless substituted in a specific manner, but if other chiral centers are present in the molecule, their separation would be critical. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.comresearchgate.net The mobile phase in chiral chromatography is often a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol. researchgate.net

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is typically coupled with a chromatographic inlet to form a hyphenated technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification (in environmental/non-human biological samples)

For the detection of trace levels of this compound in complex matrices such as environmental water samples or non-human biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity by combining the separation power of LC with two stages of mass analysis.

In a typical LC-MS/MS experiment, the analyte is first separated by LC and then ionized, usually by electrospray ionization (ESI) in positive ion mode, to form a protonated molecule [M+H]⁺. This precursor ion is then selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). The transition from a specific precursor ion to a specific product ion is highly selective for the target analyte, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). chromatographyonline.com This allows for quantification even in the presence of co-eluting matrix components. This technique is also invaluable for identifying metabolites, where the core structure of the parent drug is modified. chromatographyonline.comlcms.cz

A proposed set of parameters for an LC-MS/MS method is outlined in Table 2.

Table 2: Proposed Starting Parameters for LC-MS/MS Method Development

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| LC System | UHPLC | Provides better resolution and faster analysis times. chromatographyonline.com |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Standard for fast LC-MS applications. |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Common mobile phase for ESI positive mode. | | Ionization Mode | Electrospray Ionization (ESI), Positive | Amides are readily protonated. | | MS/MS Transitions | To be determined by infusion of a standard solution. A primary transition would be from the [M+H]⁺ ion to a major fragment ion. | Specific transitions provide high selectivity and sensitivity. | | Collision Energy | To be optimized for maximum product ion intensity. | Ensures efficient fragmentation of the precursor ion. | | Sample Preparation | Solid Phase Extraction (SPE) for complex matrices. researchgate.net | To remove interferences and concentrate the analyte. |

Environmental Fate and Biotransformation of 2,6 Dichloro N Cyclopropylbenzamide

Degradation Pathways in Environmental Matrices

The degradation of 2,6-dichloro-N-cyclopropylbenzamide in the environment is anticipated to be influenced by its chemical stability and susceptibility to microbial action.

The microbial degradation of this compound has not been specifically reported. However, the microbial breakdown of its potential metabolite, 2,6-dichlorobenzamide (B151250) (BAM), has been a subject of research. BAM is known to be highly persistent and mobile in soil and groundwater, indicating that it is not readily degraded by microorganisms. nih.govrsc.org Some studies have shown that under certain conditions, microbial communities can be adapted to degrade BAM, although this process is generally slow. The cleavage of the amide bond to form 2,6-dichlorobenzoic acid would be a critical step in its microbial degradation. The presence of the cyclopropyl (B3062369) group in this compound may present an additional challenge for microbial enzymes, potentially leading to even greater persistence than BAM.

While there is no direct evidence from studies on this compound, it is plausible that its primary degradation pathway involves the cleavage of the N-cyclopropyl group, leading to the formation of 2,6-dichlorobenzamide (BAM). BAM is a well-known and frequently monitored environmental contaminant due to its persistence and mobility. nih.govepa.gov Further degradation of BAM would likely proceed through hydroxylation of the benzene (B151609) ring followed by ring cleavage, although these steps are considered to be very slow in the environment.

Table 1: Potential Environmental Metabolites of this compound

| Parent Compound | Potential Metabolite | Significance |

| This compound | 2,6-dichlorobenzamide (BAM) | A persistent and mobile environmental contaminant. |

| 2,6-dichlorobenzamide (BAM) | Hydroxylated 2,6-dichlorobenzamide derivatives | Intermediates in the slow degradation of BAM. |

Uptake and Translocation in Non-Target Organisms/Plants

The potential for uptake and translocation of this compound by non-target plants is a key aspect of its environmental risk assessment. Again, in the absence of direct studies, information on the behavior of 2,6-dichlorobenzamide (BAM) provides valuable insights.

Specific studies on the root and foliar uptake of this compound are not available. However, studies on the related compound 2,6-dichlorobenzamide (BAM) have demonstrated that it can be taken up by plant roots from the soil. The extent of uptake is likely dependent on soil type, plant species, and the concentration of the compound in the soil. Foliar uptake is also a potential route of exposure, particularly if the compound is present in atmospheric deposition or through spray drift from other sources.

Following uptake, the distribution and accumulation of this compound within plant tissues would be governed by its physicochemical properties. Based on studies with the related compound 2,6-dichlorobenzamide (BAM), it is expected that this compound would be mobile within the plant, likely transported via the xylem. This would lead to its accumulation in the leaves and other transpiring parts of the plant. The extent of accumulation would depend on the rate of uptake, the rate of any metabolic transformation within the plant, and the plant's growth rate.

Table 2: Expected Distribution of this compound in Plant Tissues (Inferred from 2,6-dichlorobenzamide data)

| Plant Tissue | Expected Accumulation | Primary Transport Pathway |

| Roots | Low to Moderate | Uptake from soil |

| Stem | Moderate | Xylem transport |

| Leaves | High | Accumulation due to transpiration |

Ecological Relevance of Degradation Products

The environmental degradation of this compound is anticipated to yield two primary degradation products: 2,6-dichlorobenzamide (BAM) and cyclopropylamine (B47189). This hypothesis is based on the chemical structure of the parent compound, which features an amide bond connecting a 2,6-dichlorobenzoyl group and a cyclopropylamine moiety. The cleavage of this amide bond is a common metabolic pathway for many xenobiotics in the environment. The ecological significance of this compound is therefore intrinsically linked to the environmental behavior and toxicological profiles of these breakdown products.

2,6-Dichlorobenzamide (BAM)

2,6-dichlorobenzamide (BAM) is a well-documented and notable environmental contaminant. It is recognized as the primary and highly persistent metabolite of the herbicide dichlobenil (B1670455). nih.govresearchgate.net Its chemical properties, particularly its water solubility, contribute to its mobility in soil and its potential to contaminate groundwater. researchgate.netresearchgate.net

Research has shown that BAM is frequently detected in groundwater at concentrations that exceed the maximum allowable limits for pesticides and their metabolites set by the European Commission (0.1 μg/L). nih.govresearchgate.netresearchgate.net This persistence and mobility mean that BAM can be transported far from the original point of application of the parent compound, leading to widespread environmental distribution. researchgate.net While some studies have indicated low risk quotients for aquatic organisms exposed to BAM, its recalcitrant nature in groundwater raises significant concerns for drinking water quality. nih.govresearchgate.net

In terrestrial environments, BAM can be taken up by plants from the soil. nih.gov Once absorbed, it can be translocated within the plant tissues. nih.gov Long-term studies have demonstrated that plants can metabolize BAM, albeit slowly, through hydroxylation and subsequent conjugation with glycosides. nih.gov The primary metabolites in plants have been identified as 3-hydroxy- and 4-hydroxy-2,6-dichlorobenzamide. nih.gov The persistence of BAM in soil and its potential for plant uptake indicate a pathway for its entry into the food chain.

Cyclopropylamine

Cyclopropylamine is the other predicted degradation product. As a primary aliphatic amine, its environmental fate and ecological impact are of interest. Amines, as a class of chemical compounds, can be caustic and corrosive, potentially affecting the environment. nilu.no Depending on their specific structure and reactivity, amines can contribute to atmospheric photochemistry and may lead to the formation of other potentially harmful substances. nilu.no

While specific data on the environmental fate and ecotoxicity of cyclopropylamine is limited in the provided search results, general information on amines suggests they can have a range of effects from non-toxic to toxic. nilu.no Some amines are known to be irritants, and their release into the environment can contribute to processes like acidification of surface water. nilu.no The ultimate ecological relevance of cyclopropylamine would depend on its persistence, mobility, and inherent toxicity in various environmental compartments.

Emerging Research Directions and Future Perspectives for 2,6 Dichloro N Cyclopropylbenzamide

Novel Synthetic Approaches and Green Chemistry Principles

The synthesis of N-acyl anilines, including benzamides, is a cornerstone of organic chemistry. However, future research is likely to focus on developing more sustainable and efficient synthetic routes. Traditional methods for creating the amide bond in compounds like 2,6-dichloro-N-cyclopropylbenzamide often involve the use of stoichiometric activating agents and chlorinated solvents, which can generate significant waste.

Emerging research in this area would likely explore:

Catalytic Amidation: The use of transition metal or organocatalysts to directly form the amide bond from 2,6-dichlorobenzoic acid and cyclopropylamine (B47189), avoiding the need for pre-activation of the carboxylic acid.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. A potential flow process for this compound could involve the in-situ generation of a reactive intermediate of 2,6-dichlorobenzoic acid followed by immediate reaction with cyclopropylamine.

Green Solvents and Reagents: Research into replacing traditional solvents like dichloromethane (B109758) or toluene (B28343) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The use of greener coupling agents with higher atom economy is also a key area of investigation.

Electrosynthesis: Electrochemical methods for amide bond formation are gaining traction as a green alternative to conventional reagents. scielo.br

A comparative table illustrating the potential shift from traditional to greener synthetic methodologies is presented below.

Table 1: Comparison of Synthetic Approaches for N-Aryl Amides

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric coupling agents (e.g., DCC, EDC), chlorinated solvents | Catalytic systems, biodegradable reagents, green solvents (e.g., water, ethanol) |

| Energy Input | Often requires high temperatures and prolonged reaction times | Microwave-assisted synthesis, flow chemistry for better heat and mass transfer |

| Waste Generation | Significant byproduct formation, difficult-to-recycle solvents | Higher atom economy, recyclable catalysts, biodegradable waste streams |

| Safety | Use of hazardous and flammable solvents and reagents | Milder reaction conditions, less hazardous materials |

Development of Next-Generation Analogues with Improved Biological Profiles (non-human contexts)

The core structure of this compound offers multiple points for modification to develop next-generation analogues with potentially improved biological profiles. Research in this area would focus on synthesizing a library of related compounds and evaluating their efficacy against a panel of relevant plant pathogens.

Key areas for structural modification and the potential impact on biological activity include:

Substitution on the Benzene (B151609) Ring: Introducing different substituents on the dichlorophenyl ring could modulate the compound's lipophilicity, electronic properties, and binding affinity to its target site.

Modification of the Cyclopropyl (B3062369) Group: Altering the cyclopropyl ring, for instance, by introducing substituents or replacing it with other small cycloalkyl groups, could influence metabolic stability and target interaction.

Scaffold Hopping: Replacing the benzamide (B126) core with other isosteric groups to explore new chemical space and potentially discover novel modes of action.

The biological evaluation of these new analogues would involve a tiered screening process, from in vitro testing against isolated enzymes or fungal cultures to in planta assays to assess their protective and curative activity on host plants.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues

| Compound | R1-Substitution (Benzene Ring) | R2-Substitution (Amide) | In Vitro Antifungal Activity (EC50, µM) |

|---|---|---|---|

| This compound | 2,6-dichloro | Cyclopropyl | Baseline |

| Analogue 1 | 2-chloro, 6-fluoro | Cyclopropyl | Hypothetical Improvement |

| Analogue 2 | 2,6-dichloro | Methylcyclopropyl | Hypothetical Decrease |

| Analogue 3 | 2,6-dichloro | Cyclobutyl | Hypothetical Similar Activity |

| Analogue 4 | 2-chloro, 6-trifluoromethyl | Cyclopropyl | Hypothetical Improvement |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing agrochemical discovery. sigmaaldrich.comCurrent time information in Bangalore, IN. For a compound like this compound, these computational tools could be applied in several ways:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models based on existing data for benzamide fungicides to predict the biological activity of virtual analogues of this compound before their synthesis. This can help prioritize the most promising candidates and reduce the number of compounds that need to be synthesized and tested.

De Novo Design: Using generative AI models to design entirely new molecules with desired properties, such as high potency against a specific fungal target, low toxicity to non-target organisms, and favorable environmental profiles. Current time information in Bangalore, IN.

Target Identification and Mechanism of Action Studies: AI can be used to analyze large biological datasets to identify potential molecular targets for new fungicides and to elucidate their mechanism of action. sigmaaldrich.com

The integration of AI and ML into the research pipeline can significantly accelerate the discovery and optimization of new agrochemical solutions.

Contribution to Sustainable Agrochemical Development

The development of new agrochemicals is increasingly guided by the principles of sustainability. Future research on this compound and its analogues would need to consider their environmental impact and contribution to sustainable agriculture. Key aspects to investigate include:

Environmental Fate and Ecotoxicology: Detailed studies on the persistence, mobility, and degradation of the compound in soil and water, as well as its toxicity to non-target organisms such as bees, fish, and soil microorganisms.

Resistance Management: Investigating the potential for target pathogens to develop resistance and developing strategies to mitigate this risk, such as use in combination with other fungicides with different modes of action.

Integrated Pest Management (IPM): Evaluating the compatibility of the compound with other IPM strategies, including biological control agents and cultural practices, to promote a more holistic and sustainable approach to crop protection.

The goal would be to develop a product that is not only effective but also has a minimal environmental footprint and can be used as part of a long-term, sustainable disease management program. uni.lu

Addressing Unexplored Mechanistic and Interactional Aspects

While many benzamide fungicides are known to target β-tubulin, leading to the disruption of microtubule assembly and inhibition of cell division in fungi, there are still unexplored mechanistic questions that could be addressed for this compound.

Future research could focus on:

Precise Binding Site Characterization: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the exact binding site of the compound on the β-tubulin of target fungi. This could reveal subtle differences in binding compared to other benzamides and inform the design of more selective analogues.

Differential Tubulin Isotype Selectivity: Investigating whether the compound shows selectivity for specific fungal tubulin isotypes over those of plants or other non-target organisms. This could explain its spectrum of activity and potential for crop selectivity.

Interactions with Resistance-Conferring Mutations: Studying how mutations in the β-tubulin gene that confer resistance to other benzamides affect the binding and efficacy of this compound. This could help predict its effectiveness against resistant fungal populations.

A deeper understanding of the molecular interactions between this compound and its target is crucial for its rational optimization and long-term utility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-N-cyclopropylbenzamide, and how can reaction conditions be fine-tuned?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 2,6-dichlorobenzoyl chloride with cyclopropylamine in acetone under controlled temperature (40–60°C) yields the target compound. Use magnetic stirring and an oil bath for even heating. Purification via vacuum filtration and recrystallization improves purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (MW: ~235.1 g/mol) and fragmentation patterns using electron ionization (EI-MS). Compare with NIST reference data for 2,6-dichlorobenzamide derivatives .

- NMR : Use H and C NMR to verify substituent positions (e.g., cyclopropyl and dichlorophenyl groups). Crystallographic data from analogs (e.g., 2,6-Dichloro-N-phenylbenzamide) can validate structural assignments .

Q. How should researchers handle stability and solubility challenges during experimental workflows?

- Methodological Answer : The compound is sensitive to moisture and light. Store in anhydrous conditions at –20°C. For solubility, use polar aprotic solvents (e.g., DMSO or DMF) for reactions and dimethyl ether for recrystallization. Pre-screen solubility profiles using small-scale trials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in drug discovery?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess interactions with target proteins (e.g., enzymes or receptors). Compare results with structurally related compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which has demonstrated agrochemical activity .

Q. What strategies resolve contradictions in reported synthetic yields or analytical data?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Chromatography : Compare HPLC retention times with published methods for benzamide analogs .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to rule out impurities.

- Reproducibility : Replicate reactions under varying conditions (e.g., solvent, catalyst load) to identify critical variables. Document deviations from protocols in or 8 .

Q. How does the cyclopropyl group influence the compound’s bioactivity compared to other N-substituents?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like phenyl or methyl groups. Test in vitro bioassays (e.g., enzyme inhibition or antimicrobial activity). For example, replacing cyclopropyl with a 2-chloronicotinoyl group (as in nevirapine analogs) may alter pharmacokinetic profiles .

Q. What are the best practices for scaling up synthesis while maintaining purity?

- Methodological Answer : Optimize parameters identified in small-scale trials:

- Catalyst : Use phase-transfer catalysts to enhance reaction rates.

- Workup : Employ fractional distillation for solvent recovery and flash chromatography for bulk purification.

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates .

Safety and Compliance

Q. What safety protocols are essential when working with this compound?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, fume hood) and store waste in labeled containers for professional disposal. Reference safety data sheets (SDS) for dichlorobenzoic acid derivatives as a benchmark .

Data Presentation

Q. How should researchers present contradictory spectral data in publications?

- Methodological Answer : Disclose all raw data (e.g., NMR shifts, MS peaks) in supplementary materials. Annotate discrepancies (e.g., solvent-induced peak splitting) and align with established databases like PubChem or NIST. For crystallographic data, adhere to CIF (Crystallographic Information File) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.